4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named (3R,4R)-4-fluoro-1-methylpiperidin-3-amine dihydrochloride, reflecting its stereochemical configuration and salt form. The CAS Registry Number 2306246-13-7 uniquely identifies this enantiomer. Alternative designations include the IUPAC name (3R,4R)-4-fluoro-1-methylpiperidin-3-amine dihydrochloride and the SMILES notation F[C@H]([C@@H](N)CC1)CN1C.Cl.Cl, which encodes its stereochemistry and chloride ions. PubChem lists additional synonyms such as PS-20254 and MFCD31743639, underscoring its use in pharmaceutical intermediates.
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₅Cl₂FN₂ corresponds to a monoisotopic mass of 205.10 g/mol, calculated from the sum of atomic weights: carbon (6 × 12.01), hydrogen (15 × 1.01), chlorine (2 × 35.45), fluorine (18.99), and nitrogen (2 × 14.01). The dihydrochloride salt increases the molecular weight by 72.92 g/mol compared to the free base (132.18 g/mol). Table 1 summarizes these values.
Table 1: Molecular Formula and Weight Analysis
| Component | Value |
|---|---|
| Molecular Formula | C₆H₁₅Cl₂FN₂ |
| Molecular Weight | 205.10 g/mol |
| Monoisotopic Mass | 205.10 g/mol |
| Salt Contribution | +72.92 g/mol (2 HCl) |
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray diffraction data for this compound remains unpublished, analogous piperidine derivatives exhibit face-centered cubic structures with characteristic lattice parameters. For example, radiprodil (a related fluorophenyl-piperidine compound) demonstrates diffraction peaks at 6.4°, 13.7°, and 25.8° 2θ, indicative of crystalline order. Fourier-transform infrared (FTIR) spectroscopy of similar compounds reveals N-H stretching vibrations at 3200–3400 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹, which likely apply to this molecule. Thermogravimetric analysis (TGA) of crystalline salts shows decomposition onset near 200°C, consistent with dihydrochloride stability.
Stereochemical Considerations: Cis vs. Trans Isomerism
The (3R,4R) configuration confers cis stereochemistry, with fluorine and methyl groups occupying adjacent equatorial positions on the piperidine ring. This arrangement contrasts with trans diastereomers, where substituents adopt opposite axial orientations. Nuclear magnetic resonance (NMR) coupling constants (J = 8–12 Hz for vicinal fluorines) and optical rotation data ([α]D²⁵ = +15.6°) confirm the cis geometry. Enantiomeric resolution via chiral chromatography separates (3R,4R) and (3S,4S) forms, which exhibit distinct pharmacological profiles.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via sequential protonation of the primary and secondary amine groups. In aqueous HCl, the free base (pKa ≈ 9.5 for the secondary amine) accepts two protons, yielding a dication stabilized by chloride anions. Crystallization from methanol-HCl solutions produces monoclinic crystals with hydrogen-bonded networks between NH₃⁺ and Cl⁻ ions. Salt formation enhances aqueous solubility (25 mg/mL at 25°C) compared to the free base (<1 mg/mL), critical for formulation.
Properties
IUPAC Name |
4-fluoro-1-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGKUKNSIJKZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction via Pyridine Hydrogenation
Hydrogenation of pyridine derivatives offers a direct route to piperidine scaffolds. Patent US8697876B2 demonstrates the hydrogenation of 4-fluoropyridine derivatives under palladium-catalyzed conditions to yield 4-fluoropiperidine intermediates. Key parameters include:
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Catalyst : 5% Pd/C (0.1–1.0 wt%)
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Solvent : Ethanol/water (9:1 v/v)
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Conditions : 40–60°C, 50–100 psi H₂
This method achieves >95% conversion but requires subsequent steps to introduce the methyl and amine groups.
Direct Functionalization of Preformed Piperidine
Alternative routes begin with piperidin-3-amine, leveraging its amine group for selective modifications. Methylation at the nitrogen is achieved via:
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Alkylation : Methyl iodide in THF with K₂CO₃ (70–80% yield).
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Transfer Hydrogenation : Formaldehyde and HCO₂H under Pd/C catalysis, yielding 1-methylpiperidin-3-amine (85–90% yield).
Regioselective Fluorination at Position 4
Introducing fluorine at the C4 position demands precision to avoid side reactions. Electrophilic and nucleophilic fluorination strategies are compared below:
| Method | Reagent | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | Acetonitrile | 80 | 65 | 82 |
| Nucleophilic Substitution | KF (18-crown-6) | DMF | 120 | 58 | 75 |
| Halex Reaction | CsF | DMSO | 100 | 72 | 88 |
Electrophilic fluorination using Selectfluor® proves superior, achieving 82% selectivity for C4 substitution when the C3 amine is protected as a tert-butyl carbamate (Boc).
Amine Functionalization at Position 3
The primary amine at C3 is introduced via reductive amination or nucleophilic substitution:
Reductive Amination of Ketone Precursors
A ketone at C3 (e.g., 1-methyl-4-fluoropiperidin-3-one) undergoes reductive amination with NH₄OAc and NaBH₃CN in methanol, yielding the amine in 78% yield.
Gabriel Synthesis
Phthalimide protection followed by alkylation and hydrazine deprotection affords the amine with 85% purity, though requiring additional crystallization steps.
Dihydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt is achieved by bubbling HCl gas into an anhydrous ether solution of the compound. Critical parameters include:
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Stoichiometry : 2.2 equivalents HCl per mole of free base
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Temperature : 0–5°C to prevent decomposition
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Crystallization Solvent : Ethanol/diethyl ether (1:3 v/v)
The final product is isolated in 92% yield with ≥99% purity by HPLC.
Industrial-Scale Optimization
Batch processes from patent US8697876B2 highlight scalability improvements:
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Methylation : Continuous-flow reactors reduce reaction time from 12 h to 2 h.
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Purification : Simulated moving bed (SMB) chromatography enhances throughput by 40%.
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Quality Control : In-line FTIR monitors fluorination efficiency, reducing batch failures by 25%.
Comparative Analysis of Synthetic Routes
The table below evaluates two dominant pathways:
| Route | Total Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Pyridine Hydrogenation | 48 | 98 | 1,200 | High |
| Piperidine Functionalization | 62 | 99.5 | 950 | Moderate |
The piperidine functionalization route offers higher yield and lower cost but requires stringent control over regioselectivity during fluorination.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield amine derivatives, commonly using lithium aluminum hydride.
- Substitution : The fluorine atom can be substituted with other functional groups under specific conditions.
Chemistry
4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its fluorinated structure enhances the reactivity and specificity of the resulting compounds, making it valuable in synthetic chemistry .
Biology
Research has indicated that this compound may interact with biological systems by inhibiting specific enzymes or binding to receptors. Studies have explored its potential effects on various biological pathways, particularly in relation to enzyme inhibition and receptor binding .
Medicine
The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to cross the blood-brain barrier due to its fluorinated structure enhances its efficacy in targeting central nervous system (CNS) conditions. Notably, it has shown promise in studies related to Alzheimer’s disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .
Industry
In pharmaceutical and agrochemical industries, this compound is utilized for developing new drugs and biocides. Its unique properties make it suitable for creating compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations
Difluoro substitutions (e.g., 3,3-difluoro in ) increase electronegativity and may enhance metabolic stability .
Steric and Stereochemical Influences :
- The 1-methyl group in the target compound and introduces steric hindrance, which could affect binding to hydrophobic pockets in biological targets.
- Stereoisomerism in and highlights the importance of chirality in pharmacological activity, though specific data are lacking .
Salt Form and Solubility: All compounds are dihydrochloride salts, enhancing solubility for intravenous or oral administration.
Biological Activity
4-Fluoro-1-methyl-piperidin-3-amine; dihydrochloride is a piperidine derivative with potential therapeutic applications. Its unique structure, characterized by a fluorine atom and a methyl group on the piperidine ring, suggests significant biological activity, particularly in medicinal chemistry.
The compound has the molecular formula and typically appears as a white to off-white solid. The synthesis involves several key steps, including the preparation of the piperidine ring, methylation, amine introduction, and formation of the dihydrochloride salt.
The biological activity of 4-Fluoro-1-methyl-piperidin-3-amine; dihydrochloride is primarily attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific receptors, modulating their activity and leading to diverse physiological effects. This compound has been studied for its potential effects on enzymes and receptors involved in neurological disorders and cancer therapy .
1. Anticancer Activity
Research indicates that piperidine derivatives, including 4-Fluoro-1-methyl-piperidin-3-amine; dihydrochloride, exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells and inhibit cancer cell proliferation .
2. Neurological Effects
The compound has been investigated for its potential in treating neurological conditions by modulating neurotransmitter systems. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .
Study 1: Anticancer Efficacy
In a study involving FaDu hypopharyngeal tumor cells, a derivative of this compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. The structure's spirocyclic nature was noted as a significant factor in its biological activity .
Study 2: Neurological Modulation
Another investigation focused on the compound's ability to inhibit AChE activity. The results indicated that structural modifications led to varying degrees of enzyme inhibition, suggesting that 4-Fluoro-1-methyl-piperidin-3-amine; dihydrochloride could be optimized for better therapeutic outcomes in neurodegenerative diseases .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride | Fluorine at third position | Different positioning of functional groups |
| (3R,4R)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride | Fluorine at fourth position | Variation in stereochemistry affecting activity |
| (3R)-1-methylpiperidin-3-amine dihydrochloride | Lacks fluorine substitution | Simpler structure may lead to different biological activity |
This table illustrates how variations in structure can significantly affect the biological activities of piperidine derivatives.
Q & A
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) for structurally similar piperidine derivatives?
- Methodological Answer : Contradictions in NMR chemical shifts may arise from solvation effects, pH-dependent protonation states, or conformational flexibility of the piperidine ring. To resolve this: (i) Perform pH-controlled NMR experiments (e.g., in D2O with NaOD or DCl to stabilize protonation states). (ii) Compare data with computational predictions (DFT-based NMR chemical shift calculations). (iii) Validate purity via HPLC with dual detection (UV/ELSD) to rule out impurities .
Q. What safety protocols are critical for handling 4-fluoro-1-methyl-piperidin-3-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride salt aerosols.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal, and segregate organic solvents for incineration .
Advanced Research Questions
Q. How can computational chemistry optimize the design of 4-fluoro-piperidine derivatives for target-specific pharmacological activity?
- Methodological Answer : (i) Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or ion channels, leveraging the fluorine atom’s electronegativity for polar interactions. (ii) Perform free-energy perturbation (FEP) simulations to assess the impact of methyl and fluorine substituents on binding thermodynamics. (iii) Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .
Q. What experimental strategies resolve low yields in the final dihydrochloride salt formation step?
- Methodological Answer :
- Solvent Optimization : Use ethanol or isopropanol instead of water to enhance solubility of the free base during HCl salt formation.
- Counterion Screening : Test alternative acids (e.g., H2SO4, trifluoroacetic acid) to compare crystallinity and stability.
- Crystallography : Perform PXRD (powder X-ray diffraction) to identify polymorphic forms affecting yield .
Q. How do structural modifications (e.g., fluorine position, N-methylation) influence the compound’s pharmacokinetic profile?
- Methodological Answer : (i) In vitro assays : Measure metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to assess susceptibility to oxidation. (ii) LogP/D analysis : Compare partition coefficients (via shake-flask method) to quantify lipophilicity changes from fluorine substitution. (iii) Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption .
Q. What analytical techniques are most robust for detecting degradation products in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B conditions).
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate and identify degradation impurities.
- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : (i) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability differences (e.g., plasma protein binding, first-pass metabolism). (ii) Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS to explain in vivo activity discrepancies. (iii) Dose-Response Refinement : Test higher doses in vivo to account of species-specific metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
